![molecular formula C19H26ClN3 B13860749 (R)-8-Dipropylamino-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride](/img/structure/B13860749.png)
(R)-8-Dipropylamino-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
U 92016A: is a synthetic organic compound known for its high affinity and selectivity towards the serotonin receptor subtype 5-HT1A. It is a potent, metabolically stable, and orally active agonist with a significant degree of intrinsic activity . This compound has been extensively studied for its potential therapeutic applications, particularly in the fields of neuroscience and pharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of U 92016A involves multiple steps, starting with the preparation of the core tetrahydrobenzindole structure. The key steps include:
Formation of the Indole Core: This involves the cyclization of appropriate precursors to form the indole ring system.
Substitution Reactions: Introduction of functional groups such as the dipropylamino group and the cyano group at specific positions on the indole ring.
Hydrogenation: Reduction of the indole ring to form the tetrahydrobenzindole structure.
Industrial Production Methods: Industrial production of U 92016A follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters include temperature control, choice of solvents, and purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: U 92016A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and amines are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various analogs of U 92016A, each with distinct pharmacological profiles. These analogs are often studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
U 92016A has a wide range of scientific research applications, including:
Neuroscience: It is used to study the role of serotonin receptors in the brain and their involvement in mood regulation, anxiety, and depression.
Cardiovascular Research: U 92016A is used to investigate its effects on blood pressure and heart rate, providing insights into its potential use in treating hypertension.
Behavioral Studies: The compound is utilized in animal models to study its effects on behavior, including social interaction and aggression.
Mecanismo De Acción
U 92016A exerts its effects primarily through its high affinity and selectivity for the serotonin receptor subtype 5-HT1A. Upon binding to this receptor, it activates intracellular signaling pathways that lead to various physiological responses. Key molecular targets and pathways involved include:
Inhibition of Adenylyl Cyclase: U 92016A decreases the forskolin-induced increase in cyclic AMP synthesis, leading to reduced intracellular cyclic AMP levels.
Activation of G-Protein Coupled Receptors: The compound activates G-protein coupled receptors, which play a crucial role in transmitting signals from the cell surface to the interior.
Modulation of Neurotransmitter Release: U 92016A influences the release of neurotransmitters such as serotonin and dopamine, affecting mood and behavior.
Comparación Con Compuestos Similares
8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT): Another selective agonist for the serotonin receptor subtype 5-HT1A, used in similar research applications.
Buspirone: A partial agonist of the 5-HT1A receptor, commonly used as an anxiolytic agent.
Gepirone: Another 5-HT1A receptor agonist with potential antidepressant and anxiolytic properties.
Uniqueness of U 92016A: U 92016A is unique due to its exceptionally high intrinsic activity and long duration of action. It has shown greater potency and efficacy in various assays compared to other similar compounds. Additionally, its metabolic stability and oral bioavailability make it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C19H26ClN3 |
|---|---|
Peso molecular |
331.9 g/mol |
Nombre IUPAC |
8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C19H25N3.ClH/c1-3-9-22(10-4-2)16-7-5-14-6-8-19-18(17(14)12-16)11-15(13-20)21-19;/h6,8,11,16,21H,3-5,7,9-10,12H2,1-2H3;1H |
Clave InChI |
XHLKAMFNZKKRFJ-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C1CCC2=C(C1)C3=C(C=C2)NC(=C3)C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoate](/img/structure/B13860666.png)

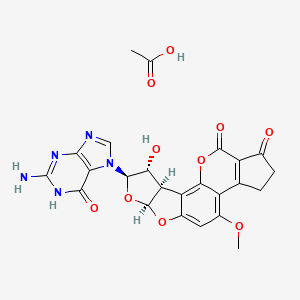
![2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol](/img/structure/B13860673.png)
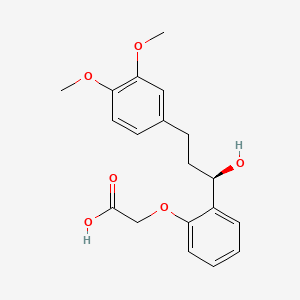

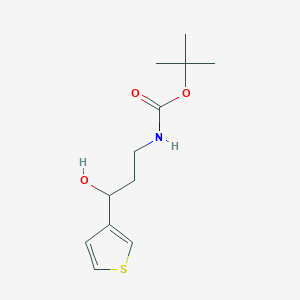

![3-(3,5-difluoro-2-methoxyphenyl)-5-(1-(1-(methylsulfonyl)piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13860702.png)
![(4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid](/img/structure/B13860727.png)
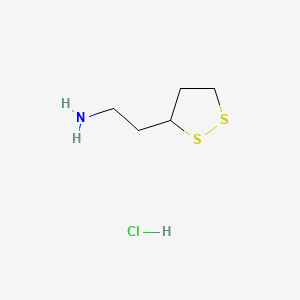
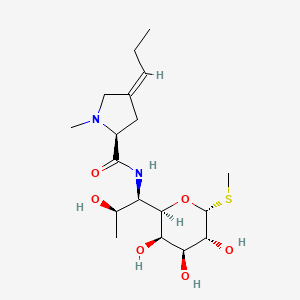

![2-(4-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B13860760.png)
